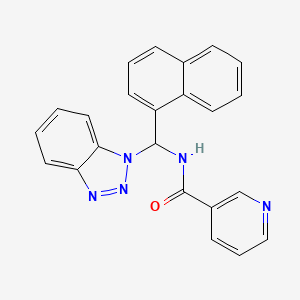
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene is an organophosphorus compound that features a fluorene core substituted at the 2 and 7 positions with diethylphosphonomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene typically involves the reaction of 2,7-dibromofluorene with diethylphosphonomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The phosphonomethyl groups can be oxidized to phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Brominated or nitrated fluorenes.
Wissenschaftliche Forschungsanwendungen
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of polymers and copolymers with unique photophysical properties.
Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets through its phosphonomethyl groups. These groups can form strong bonds with metal ions, making the compound useful in coordination chemistry. The fluorene core provides a rigid and planar structure, which is beneficial for stacking interactions in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-bis(BMes2)pyrene: Similar in structure but with boron-containing substituents.
2,7-bis(dimesitylboryl)-N-ethyl-carbazole: Another compound with electron-accepting boron groups.
Uniqueness
2,7-bis-(Diethylphosphonomethyl)-9,9-dimethyl-9H-fluorene is unique due to its phosphonomethyl groups, which provide distinct chemical reactivity and coordination properties compared to boron-containing analogs. This makes it particularly valuable in applications requiring strong metal-ligand interactions and high thermal stability.
Eigenschaften
Molekularformel |
C25H36O6P2 |
|---|---|
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
2,7-bis(diethoxyphosphorylmethyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C25H36O6P2/c1-7-28-32(26,29-8-2)17-19-11-13-21-22-14-12-20(18-33(27,30-9-3)31-10-4)16-24(22)25(5,6)23(21)15-19/h11-16H,7-10,17-18H2,1-6H3 |
InChI-Schlüssel |
GVMULXWSOHWURC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)CP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


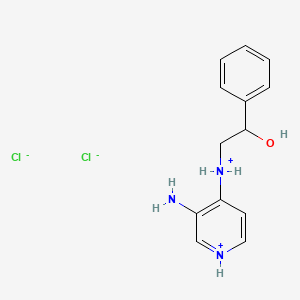
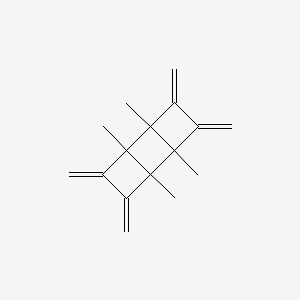

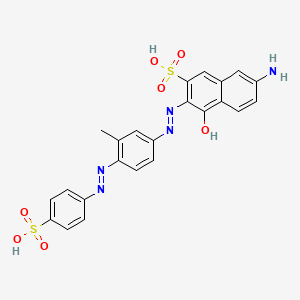
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13733997.png)
![(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13733999.png)




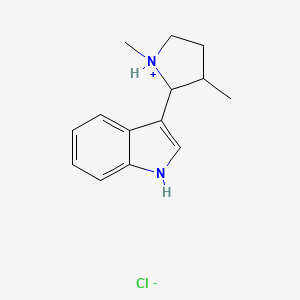

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-4-amine](/img/structure/B13734030.png)
